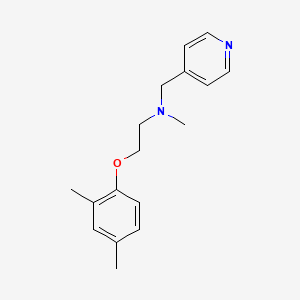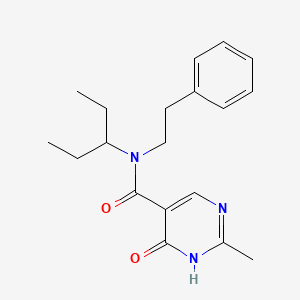![molecular formula C15H15N5 B3813831 N-[2-(2-methyl-1H-imidazol-1-yl)benzyl]-2-pyrimidinamine bis(trifluoroacetate)](/img/structure/B3813831.png)
N-[2-(2-methyl-1H-imidazol-1-yl)benzyl]-2-pyrimidinamine bis(trifluoroacetate)
説明
N-[2-(2-methyl-1H-imidazol-1-yl)benzyl]-2-pyrimidinamine bis(trifluoroacetate), also known as MIBG, is a radiopharmaceutical agent that has been used for many years in the diagnosis and treatment of various diseases, particularly neuroendocrine tumors. MIBG is a molecule that has a high affinity for the norepinephrine transporter, which is expressed on the surface of neuroendocrine cells. This molecule is labeled with a radioactive isotope, usually iodine-131 or iodine-123, which allows for imaging of the target cells using gamma cameras.
作用機序
N-[2-(2-methyl-1H-imidazol-1-yl)benzyl]-2-pyrimidinamine bis(trifluoroacetate) binds to the norepinephrine transporter on the surface of neuroendocrine cells, which allows for selective uptake of the radioactive molecule into these cells. The radioactive decay of the isotope within the cell leads to the emission of gamma radiation, which can be detected by gamma cameras. This allows for imaging of the target cells in vivo.
Biochemical and Physiological Effects:
N-[2-(2-methyl-1H-imidazol-1-yl)benzyl]-2-pyrimidinamine bis(trifluoroacetate) has been shown to have minimal toxicity and is generally well-tolerated by patients. The molecule is rapidly cleared from the body, with the majority of the radioactivity excreted in the urine within 24 hours of administration. There are no known significant biochemical or physiological effects of N-[2-(2-methyl-1H-imidazol-1-yl)benzyl]-2-pyrimidinamine bis(trifluoroacetate) other than its specific targeting of neuroendocrine cells.
実験室実験の利点と制限
N-[2-(2-methyl-1H-imidazol-1-yl)benzyl]-2-pyrimidinamine bis(trifluoroacetate) has several advantages for use in laboratory experiments. Its high affinity for the norepinephrine transporter allows for selective targeting of neuroendocrine cells, which can be useful for studying these cells in vitro. The radioactive isotope can also be used to deliver targeted radiation to cells in culture, which can be useful for studying the effects of radiation on these cells. However, the use of radioactive materials in laboratory experiments requires careful handling and disposal procedures to ensure safety.
将来の方向性
There are several potential future directions for research on N-[2-(2-methyl-1H-imidazol-1-yl)benzyl]-2-pyrimidinamine bis(trifluoroacetate). One area of interest is the development of new radiopharmaceutical agents that target other receptors or transporters expressed on the surface of neuroendocrine cells. Another area of interest is the use of N-[2-(2-methyl-1H-imidazol-1-yl)benzyl]-2-pyrimidinamine bis(trifluoroacetate) in combination with other therapies, such as chemotherapy or immunotherapy, to improve treatment outcomes for neuroendocrine tumors. Additionally, the use of N-[2-(2-methyl-1H-imidazol-1-yl)benzyl]-2-pyrimidinamine bis(trifluoroacetate) in other disease states, such as cardiac disease, is an area of ongoing research.
科学的研究の応用
N-[2-(2-methyl-1H-imidazol-1-yl)benzyl]-2-pyrimidinamine bis(trifluoroacetate) has been extensively studied for its use in the diagnosis and treatment of neuroendocrine tumors, particularly pheochromocytoma and neuroblastoma. N-[2-(2-methyl-1H-imidazol-1-yl)benzyl]-2-pyrimidinamine bis(trifluoroacetate) imaging is a highly sensitive and specific method for detecting these tumors, which can be difficult to diagnose using other imaging modalities. N-[2-(2-methyl-1H-imidazol-1-yl)benzyl]-2-pyrimidinamine bis(trifluoroacetate) therapy, in which the radioactive molecule is used to deliver targeted radiation to the tumor cells, has also been shown to be effective in treating these tumors.
特性
IUPAC Name |
N-[[2-(2-methylimidazol-1-yl)phenyl]methyl]pyrimidin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5/c1-12-16-9-10-20(12)14-6-3-2-5-13(14)11-19-15-17-7-4-8-18-15/h2-10H,11H2,1H3,(H,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBNCZYCRSGZQIX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1C2=CC=CC=C2CNC3=NC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[[2-(2-methylimidazol-1-yl)phenyl]methyl]pyrimidin-2-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![7-(cyclobutylmethyl)-2-(2,6-dimethoxybenzyl)-2,7-diazaspiro[4.5]decane](/img/structure/B3813750.png)
![methyl {4-[(8-fluoroquinolin-2-yl)carbonyl]-3-methyl-2-oxopiperazin-1-yl}acetate](/img/structure/B3813758.png)

![1-(diphenylmethyl)-4-{[3-(2-pyridinyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine](/img/structure/B3813797.png)
![(4-chloro-2-fluorobenzyl)methyl[(3-pyridin-4-ylisoxazol-5-yl)methyl]amine](/img/structure/B3813801.png)
![N-[(5-cyclobutyl-1,2,4-oxadiazol-3-yl)methyl]-9H-purin-6-amine trifluoroacetate](/img/structure/B3813811.png)

![methyl 1-(3-{5-[2-(2-methoxyphenyl)ethyl]-1,3,4-oxadiazol-2-yl}propanoyl)-2-piperidinecarboxylate](/img/structure/B3813824.png)
![6-(2-chlorophenyl)-N-[1-methyl-3-(1H-pyrazol-1-yl)propyl]imidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B3813833.png)
![6-[3-(hydroxymethyl)-1-piperidinyl]-N-[3-(2-pyridinyl)propyl]nicotinamide](/img/structure/B3813839.png)
![1-[(5-fluoro-3-methyl-1H-indol-2-yl)methyl]-4-[(3-phenyl-5-isoxazolyl)methyl]-4-piperidinol](/img/structure/B3813843.png)
![4-methoxy-N-{[1-(1,2,5-thiadiazol-3-ylcarbonyl)-3-piperidinyl]methyl}benzenesulfonamide](/img/structure/B3813850.png)
![6-[(3S*,4S*)-4-(1,3-benzodioxol-5-yl)-3-hydroxypiperidin-1-yl]nicotinamide](/img/structure/B3813856.png)
![N-(2-fluoro-5-methylphenyl)-3-{[(1R)-2-hydroxy-1-phenylethyl]amino}propanamide](/img/structure/B3813857.png)